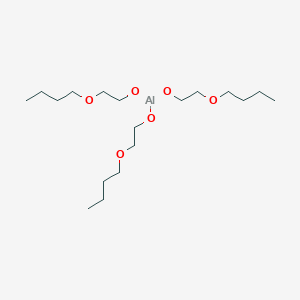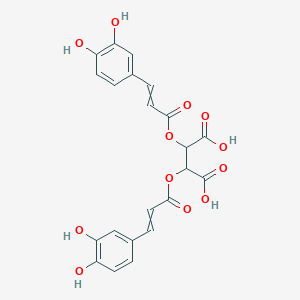
Chicoric acid
概要
説明
Cichoric acid, also known as dicaffeoyltartaric acid, is a hydroxycinnamic acid and an organic compound of the phenylpropanoid class. It is a derivative of both caffeic acid and tartaric acid. This compound is found in a variety of plant species, including Echinacea purpurea, chicory (Cichorium intybus), dandelion leaves, basil, lemon balm, and aquatic plants like algae and seagrasses . Cichoric acid has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
Cichoric acid can be synthesized through the esterification of caffeic acid with tartaric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure cichoric acid.
Industrial Production Methods
Industrial production of cichoric acid primarily involves extraction from natural sources, particularly Echinacea purpurea. The extraction process includes grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified to isolate cichoric acid .
化学反応の分析
Types of Reactions
Cichoric acid undergoes various chemical reactions, including:
Oxidation: Cichoric acid can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of cichoric acid can lead to the formation of dihydrocaffeic acid derivatives.
Substitution: Cichoric acid can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products
The major products formed from these reactions include quinones, dihydrocaffeic acid derivatives, and various esters and ethers .
科学的研究の応用
Cichoric acid has a wide range of scientific research applications:
作用機序
Cichoric acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and protects cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: Inhibits the function of viral enzymes, such as HIV-1 integrase, and prevents viral replication.
Anti-aging Activity: Protects collagen from damage and inhibits enzymes that degrade hyaluronic acid.
類似化合物との比較
Cichoric acid is compared with other caffeic acid derivatives, such as:
Chlorogenic Acid: Found in coffee and various fruits, known for its antioxidant and anti-inflammatory properties.
Caftaric Acid: Another caffeic acid derivative found in grapes and wine, with similar antioxidant properties.
Cichoric acid is unique due to its dual caffeic acid moieties esterified with tartaric acid, which enhances its bioactivity and stability .
特性
IUPAC Name |
2,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDGKXBLOXEEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860918 | |
| Record name | 2,3-Bis{[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


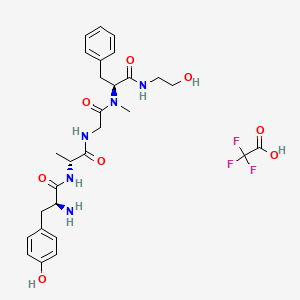
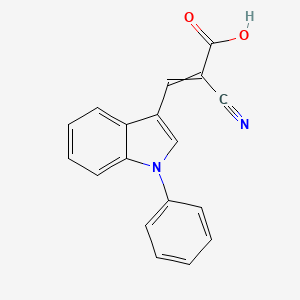
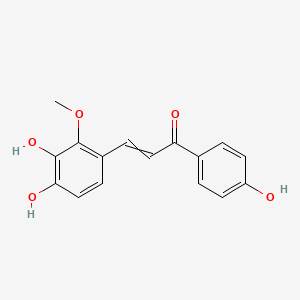
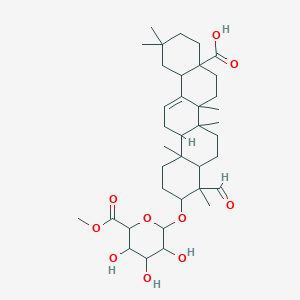
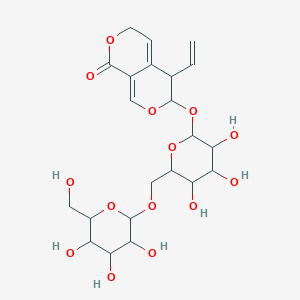

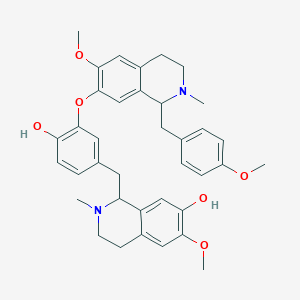
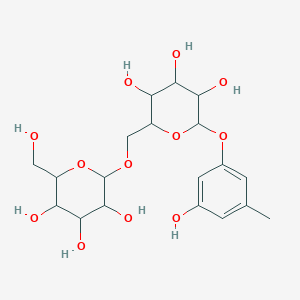

![2-(3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)-1,3,7-trihydroxyxanthen-9-one](/img/structure/B8072630.png)
![(13,24-Dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl) acetate](/img/structure/B8072632.png)
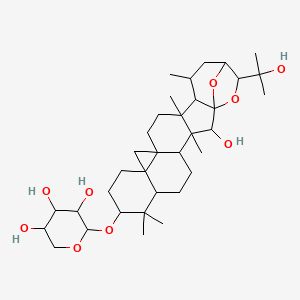
![(1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B8072660.png)
